6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or methanol, and the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits enzyme inhibition activities, such as inhibiting carbonic anhydrase and cholinesterase, which contribute to its pharmacological effects .
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-Methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a methyl group instead of the dimethoxyphenyl group.
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound lacks the methoxy groups, which may affect its biological activity and pharmacokinetic properties.
6-(4-Bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of a bromine atom can enhance the compound’s reactivity and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H16N4O2S/c1-4-13-15-16-14-18(13)17-10(8-21-14)9-5-6-11(19-2)12(7-9)20-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
YLKUUASGZWJHLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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